molecular formula C27H29BO2 B8263467 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1365692-84-7

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8263467
CAS No.: 1365692-84-7
M. Wt: 396.3 g/mol
InChI Key: FAVDWEGENPYRDG-UHFFFAOYSA-N
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Description

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is known for its unique structure, which includes a boron atom integrated into a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol, such as pinacol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. A common method involves the use of a palladium catalyst to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.

    Substitution: The boron atom in the compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Boronic acids.

    Substitution: Biaryl compounds or other substituted products.

Scientific Research Applications

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Uniqueness

2-(3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 9,9-dimethyl-9H-fluoren-3-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific applications, such as the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

2-[3-(9,9-dimethylfluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29BO2/c1-25(2)23-13-8-7-12-21(23)22-17-19(14-15-24(22)25)18-10-9-11-20(16-18)28-29-26(3,4)27(5,6)30-28/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDWEGENPYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132126
Record name 2-[3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365692-84-7
Record name 2-[3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365692-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(9,9-Dimethyl-9H-fluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(9,9-dimethyl-9H-fluoren-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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